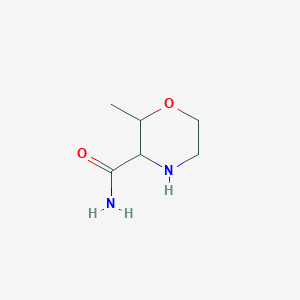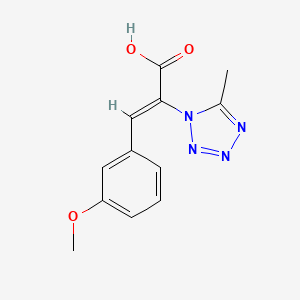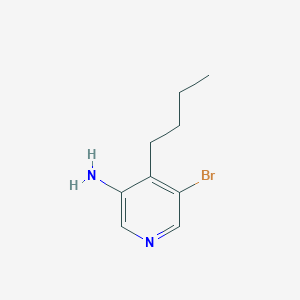![molecular formula C20H21NO4 B13241360 4-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B13241360.png)
4-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid is an organic compound with the molecular formula C20H21NO4. It is a derivative of benzoic acid and contains a pyrrolidine ring substituted with a benzyloxycarbonyl group. This compound is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced using benzyl chloroformate in the presence of a base such as triethylamine.
Attachment to Benzoic Acid: The final step involves coupling the pyrrolidine derivative with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
4-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, allowing selective reactions to occur at other functional groups. The pyrrolidine ring can interact with enzymes or receptors, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
- 4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
- (S)-2-{3-[(Benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid
- 1,3-Benzodioxole-5-carboxylic acid
Uniqueness: 4-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid is unique due to its specific combination of a benzyloxycarbonyl-protected pyrrolidine ring attached to a benzoic acid moiety. This structure provides distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C20H21NO4 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
4-(5-methyl-1-phenylmethoxycarbonylpyrrolidin-3-yl)benzoic acid |
InChI |
InChI=1S/C20H21NO4/c1-14-11-18(16-7-9-17(10-8-16)19(22)23)12-21(14)20(24)25-13-15-5-3-2-4-6-15/h2-10,14,18H,11-13H2,1H3,(H,22,23) |
Clé InChI |
SSIXLCPGBPIJEO-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CN1C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Butan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13241282.png)
![[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13241283.png)
![5-(Azetidin-3-yl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B13241289.png)

![Tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine](/img/structure/B13241303.png)

![3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine](/img/structure/B13241305.png)




![(2-Methoxyethyl)[1-(pyridin-2-YL)ethyl]amine](/img/structure/B13241349.png)

![2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B13241354.png)
